molecular formula C13H17N3O B13184391 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine

1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine

Cat. No.: B13184391
M. Wt: 231.29 g/mol
InChI Key: RQUJGDBAQFHORK-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles as Versatile Scaffolds in Modern Organic Synthesis

Pyrazole heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their presence in a multitude of approved drugs and biologically active compounds. Their structural versatility and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal frameworks for targeting a wide range of biological targets, including enzymes and receptors.

The synthesis of pyrazole derivatives is well-established, with numerous methods available for their construction, including the classical Knorr pyrazole synthesis and multicomponent reactions. This accessibility allows for the creation of large and diverse libraries of pyrazole-containing compounds for high-throughput screening and lead optimization.

The 1H-Pyrazol-4-amine Motif: A Key Structural Element for Chemical Derivatization

The 1H-pyrazol-4-amine motif is a particularly important structural element in the design of bioactive molecules, especially kinase inhibitors. The amino group at the C4 position can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases. This interaction is often a key determinant of the compound's inhibitory potency and selectivity.

Furthermore, the presence of the amino group provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The electronic nature of the pyrazole ring influences the reactivity and basicity of the 4-amino group, which in turn can affect the compound's pharmacokinetic properties.

A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent inhibitors of Janus kinases (JAKs), which are implicated in various cancers and inflammatory diseases nih.gov. Research has indicated that the -NH moiety of the pyrazole ring is essential for effective binding to JAKs, highlighting the importance of this structural feature for kinase inhibition nih.gov.

Strategic Role of the 1-[3-(Benzyloxy)propyl] Substituent in Compound Design

The propyl chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a biological target's binding site. The ether linkage can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein.

Overview of Research Trajectories for 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine

Given the structural features of this compound, its primary research trajectory is likely focused on its potential as a kinase inhibitor. The 1H-pyrazol-4-amine core is a known pharmacophore for targeting the hinge region of kinases, and the N1-substituent can be optimized to achieve high potency and selectivity for a specific kinase target.

A plausible synthetic route to this compound and its analogs involves a two-step process starting from the commercially available 4-nitropyrazole researchgate.net. The first step would be a Mitsunobu reaction with 3-(benzyloxy)propan-1-ol to introduce the N1-substituent, followed by the reduction of the nitro group to the desired 4-amino functionality via hydrogenation researchgate.net. This synthetic strategy offers a practical and efficient means to generate a library of related compounds for SAR studies.

Future research will likely involve the synthesis and biological evaluation of analogs of this compound to explore the impact of modifications to the benzyloxypropyl side chain. This could include altering the length of the alkyl chain, substituting the phenyl ring, or replacing the benzyl (B1604629) group with other functionalities to optimize its pharmacological profile. The ultimate goal of such research would be the identification of a potent and selective kinase inhibitor with the potential for development as a therapeutic agent. The exploration of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors for cancer treatment has already shown promising results, with some compounds exhibiting IC50 values in the low nanomolar range nih.gov. This precedent further supports the potential of this compound as a valuable scaffold in the ongoing search for novel kinase inhibitors.

Retrosynthetic Analysis and Strategic Disconnections for Compound Assembly

Retrosynthetic analysis provides a powerful framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.

The most logical primary disconnection in the retrosynthesis of this compound is the C-N bond between the pyrazole ring's N1 position and the benzyloxypropyl side chain. This disconnection simplifies the target molecule into two key synthons: a pyrazole core bearing the 4-amino group (or a precursor) and a three-carbon electrophilic side chain.

This strategy leads to two practical starting materials:

A 4-substituted pyrazole: A key intermediate is a pyrazole ring with a functional group at the C4 position that is either an amino group or a precursor that can be readily converted to an amino group, such as a nitro group. 4-Nitropyrazole is a particularly useful and commercially available starting material for this purpose researchgate.net.

An alkylating agent: The benzyloxypropyl moiety can be introduced using an appropriate electrophile, such as 1-bromo-3-(benzyloxy)propane or 3-(benzyloxy)propyl tosylate.

The forward synthetic step involves the N-alkylation of the pyrazole ring. A significant challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two ring nitrogen atoms. However, for a 4-substituted pyrazole, the two nitrogens are equivalent until one is substituted. A practical and efficient method for this transformation is the Mitsunobu reaction, which allows for the N-alkylation of 4-nitropyrazole using an alcohol, such as 3-(benzyloxy)propan-1-ol, under mild conditions researchgate.net. This approach avoids the need to pre-form a potentially unstable alkyl halide.

Reduction of a 4-Nitro Group: This is one of the most common and reliable methods for preparing 4-aminopyrazoles researchgate.netmdpi.com. The synthesis typically begins with the nitration of a parent pyrazole to yield a 4-nitropyrazole. This intermediate is then N-alkylated as described previously. The final step is the reduction of the nitro group to the desired amine. This reduction can be achieved using various standard reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. This sequence is highly effective and provides a direct route to the target compound.

Knorr Pyrazole Synthesis with Functionalized Precursors: The 4-amino group can also be installed during the initial construction of the pyrazole ring. The Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, can be adapted for this purpose chim.it. By using a modified 1,3-dicarbonyl derivative, such as one containing an oxime or another nitrogen-based functional group at the C2 position, a 4-aminopyrazole can be formed directly upon cyclization chim.it.

Thorpe-Ziegler Cyclization: This method provides an alternative route to 4-aminopyrazoles through the intramolecular cyclization of N-alkylated enaminonitriles mdpi.com. This approach involves the N-alkylation of an enaminonitrile, followed by a base-induced cyclization that forms the pyrazole ring with an amino group at the 4-position mdpi.com.

The assembly of the pyrazole ring itself requires suitable acyclic precursors. The nature of these precursors dictates the substitution pattern of the final heterocyclic product.

For a Knorr-type synthesis, the key precursors are a hydrazine derivative and a 1,3-dielectrophile. To obtain a 4-amino or 4-nitropyrazole, a functionalized 1,3-dicarbonyl compound is required. Examples include:

2-Nitro-1,3-dicarbonyls: Compounds like 2-nitromalondialdehyde or its synthetic equivalents can react with hydrazines to directly yield 4-nitropyrazoles.

α-Formylketones or their equivalents: These are common precursors for building the pyrazole backbone, which can then be functionalized at the C4 position in a subsequent step.

For syntheses involving 1,3-dipolar cycloaddition, the precursors are typically a diazo compound and an alkyne. The desired C4 functionality would need to be incorporated into one of these starting materials prior to the cycloaddition step.

Classical and Contemporary Approaches to Pyrazole Ring Formation

The construction of the pyrazole heterocycle is a cornerstone of synthetic organic chemistry, with several robust methods having been developed over more than a century.

The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent mdpi.comnih.govbeilstein-journals.orgnih.govresearchgate.net. This reaction is versatile, generally high-yielding, and can be used to produce a wide array of substituted pyrazoles.

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. A primary consideration in this synthesis, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyls, is regioselectivity. The reaction can often lead to a mixture of two constitutional isomers mdpi.comnih.gov. However, the regiochemical outcome can often be controlled by judicious choice of reactants and reaction conditions, such as pH and solvent nih.gov.

Table 1: Examples of 1,3-Difunctional Systems in Pyrazole Synthesis
1,3-Difunctional SystemHydrazine PartnerTypical ProductReference
1,3-Diketones (e.g., Acetylacetone)Hydrazine Hydrate3,5-Dimethylpyrazole mdpi.comnih.gov
β-Ketoesters (e.g., Ethyl Acetoacetate)Phenylhydrazine1-Phenyl-3-methyl-5-pyrazolone mdpi.com
α,β-Unsaturated Carbonyls (e.g., Chalcones)Hydrazine DerivativesSubstituted Pyrazolines (can be oxidized to pyrazoles) mdpi.com
Acetylenic KetonesSubstituted HydrazinesMixture of Regioisomeric Pyrazoles mdpi.com
β-EnaminonesHydrazine HydratePolysubstituted Pyrazoles mdpi.com

A powerful and mechanistically distinct approach to pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile acs.orgrsc.org. This method is highly convergent and offers an alternative route to pyrazoles that may be difficult to access via condensation methods.

The most common variant of this reaction involves the cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne (as the dipolarophile) acs.org. The reaction is often highly regioselective, although the specific isomer formed depends on the electronic nature of the substituents on both the diazo compound and the alkyne. A significant advantage of this method is the ability to generate the often unstable diazo compounds in situ, enhancing the safety and practicality of the procedure acs.org. Another important class of 1,3-dipoles used for pyrazole synthesis are nitrile imines, which can be generated from hydrazonoyl halides and reacted with alkynes to produce 1,3,5-trisubstituted pyrazoles rsc.org.

Table 2: 1,3-Dipolar Cycloaddition Routes to Pyrazoles
1,3-DipoleDipolarophileGeneral Product StructureReference
Diazo Compounds (e.g., Diazomethane)Terminal Alkynes3-Substituted or 3,5-Disubstituted Pyrazoles acs.org
Nitrile Imines (from Hydrazonoyl Halides)Alkynes1,3,5-Trisubstituted Pyrazoles rsc.org
Phenyl Hydrazones (oxidized to 1,3-dipole)BenzoquinoneFused Pyrazole Derivatives scispace.com

An in-depth analysis of synthetic methodologies is crucial for the advancement of medicinal chemistry and drug discovery. This article focuses on the chemical compound this compound, detailing the synthetic strategies for its formation and the preparation of its key structural components. The synthesis of this molecule requires a multi-faceted approach, involving the construction of the pyrazole core, the introduction of the 4-amino group, and the attachment of the 1-[3-(Benzyloxy)propyl] substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)pyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c14-13-9-15-16(10-13)7-4-8-17-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11,14H2

InChI Key

RQUJGDBAQFHORK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCN2C=C(C=N2)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 3 Benzyloxy Propyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Heterocyclic System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity lends it a degree of stability, yet it possesses distinct reactive sites that are influenced by the electron distribution within the ring and the nature of its substituents. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. wikipedia.org The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the most favorable site for electrophilic attack in an unsubstituted pyrazole. chemicalbook.compharmaguideline.com

However, in 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine, the C4 position is already occupied by a strongly activating amino group. This -NH2 group, being a powerful electron-donating group, significantly increases the nucleophilicity of the pyrazole ring, particularly at the positions ortho and para to it. In the context of the pyrazole ring, this directs electrophiles primarily to the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, sulfonylation of a substituted pyrazole can be achieved using chlorosulfonic acid to introduce a sulfonyl chloride group onto the ring. nih.gov

Reaction TypeReagent ExampleExpected Position of Substitution
HalogenationBr2, FeBr3C5
NitrationHNO3, H2SO4C5
SulfonationSO3, H2SO4C5

This table illustrates expected outcomes based on general principles of electrophilic aromatic substitution on activated aromatic rings.

Nucleophilic Reactivity of the Pyrazole Nitrogen Atom

The pyrazole ring contains two distinct nitrogen atoms. The N1 nitrogen, often described as "pyrrole-like," has its lone pair involved in the aromatic sextet. nih.gov In the target molecule, this position is already substituted with the 3-(benzyloxy)propyl group, precluding further reaction at this site.

The N2 nitrogen, which is "pyridine-like," possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, making it basic and nucleophilic. nih.govpharmaguideline.com This site can react with electrophiles, such as alkyl halides or strong acids. Reaction with an alkylating agent can lead to the formation of a quaternary N1,N2-dialkylpyrazolium salt. rrbdavc.org

Transformations Involving the 4-Amino Group

The 4-amino group is a highly reactive functional handle, behaving as a typical primary aromatic amine. It readily participates in a variety of nucleophilic reactions.

Acylation, Sulfonylation, and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it strongly nucleophilic, allowing for straightforward reactions with a range of electrophiles.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental in modifying the electronic properties of the amino group or for use as a protecting group.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding sulfonamide. mdpi.com In some cases, double sulfonylation on the amine nitrogen can occur. mdpi.com

Alkylation: While direct alkylation of aromatic amines with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products, it remains a viable transformation under controlled conditions.

TransformationReagent ClassProduct Type
AcylationAcyl Halide (e.g., Acetyl Chloride)Amide
SulfonylationSulfonyl Chloride (e.g., Tosyl Chloride)Sulfonamide
AlkylationAlkyl Halide (e.g., Methyl Iodide)Alkylated Amine

Diazotization and Subsequent Conversion to Other Functional Groups

The primary aromatic amino group at the C4 position can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov

Pyrazolyl-diazonium salts are versatile intermediates. researchgate.net Although sometimes unstable, they can be used in subsequent reactions to introduce a wide variety of functional groups onto the pyrazole ring, effectively replacing the original amino group. researchgate.net These transformations include:

Sandmeyer Reactions: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro group using fluoroboric acid (HBF4).

Hydrolysis: Conversion to a hydroxyl group by heating in an aqueous acidic solution.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. researchgate.net

Condensation Reactions with Aldehydes and Ketones

As a primary amine, the 4-amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a reversible process.

The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the final imine product. mdpi.com The stability of the resulting imine can vary, but this reaction is a robust method for further functionalization. For example, a 5-aminopyrazole has been shown to react with p-methoxybenzaldehyde to form the corresponding imine, which can then be isolated or reduced in situ to a secondary amine. mdpi.com

Carbonyl CompoundIntermediateFinal Product
Aldehyde (R-CHO)HemiaminalImine (Schiff Base)
Ketone (R-CO-R')HemiaminalImine (Schiff Base)

Annulation Reactions for Fused Heterocyclic Systems

The 4-amino-1-substituted pyrazole moiety is a valuable building block for the synthesis of fused heterocyclic systems, particularly pyrazolo-azines, which often mimic purine (B94841) bases found in DNA and RNA. beilstein-journals.org The reactivity of this compound in annulation reactions is primarily driven by the nucleophilic character of the 4-amino group and the adjacent C5 carbon atom of the pyrazole ring. This "built-in" 1,2-diamine-like functionality allows it to react with various 1,3-bielectrophilic synthons to construct fused six-membered rings. beilstein-journals.org

Common strategies involve condensation reactions with β-dicarbonyl compounds, α,β-unsaturated systems, and other reagents bearing two electrophilic sites. These reactions lead to the formation of medicinally significant scaffolds such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgsemanticscholar.org For instance, the reaction with dicarbonyl compounds typically proceeds via an initial condensation with the exocyclic amino group, followed by an intramolecular cyclization and dehydration to furnish the fused aromatic system.

Table 1: Examples of Annulation Reactions for Pyrazol-4-amine Derivatives
Bielectrophilic ReagentResulting Fused SystemTypical ConditionsReference
1,3-Diketones (e.g., acetylacetone)Pyrazolo[3,4-b]pyridineAcid or base catalysis, reflux in ethanol (B145695) or acetic acid beilstein-journals.org
β-Ketoesters (e.g., ethyl acetoacetate)Pyrazolo[3,4-b]pyridin-6-oneThermal conditions or acid catalysis (e.g., PPA) semanticscholar.org
Malononitrile6-Amino-pyrazolo[3,4-b]pyridine-5-carbonitrileBase catalysis (e.g., piperidine) in refluxing ethanol semanticscholar.org
Vilsmeier-Haack Reagent (POCl₃/DMF)Pyrazolo[3,4-b]pyridine-5-carbaldehydeReaction with an active methylene (B1212753) compound followed by Vilsmeier-Haack cyclization nih.gov

Chemical Modifications of the 1-[3-(Benzyloxy)propyl] Side Chain

The N-1 side chain offers a secondary site for chemical modification, allowing for the introduction of new functional groups or the complete removal of the benzyl (B1604629) protecting group to unmask a reactive hydroxyl functionality.

Cleavage and Derivatization of the Benzyl Ether Linkage

The benzyl ether is a widely used protecting group for alcohols due to its stability under a range of conditions and its susceptibility to removal via specific deprotection protocols. organic-chemistry.org Cleavage of the benzyl ether in this compound yields 1-(3-hydroxypropyl)-1H-pyrazol-4-amine, a key intermediate for further functionalization. The choice of debenzylation method is critical to ensure chemoselectivity, preserving the integrity of the pyrazole core and the amino group.

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. atlanchimpharma.com The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.org This method is advantageous as the byproducts, toluene (B28343) and the deprotected alcohol, are easily separated. However, care must be taken if other reducible functional groups are present in the molecule.

Lewis Acid-Promoted Cleavage: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers, often at low temperatures. atlanchimpharma.com This method is suitable for molecules that are sensitive to catalytic reduction. Pentamethylbenzene is sometimes added as a cation scavenger to prevent side reactions. organic-chemistry.org

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be employed. nih.gov This method is generally more effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers, but can be applied to unsubstituted benzyl ethers under more forcing conditions. organic-chemistry.orgnih.gov

Table 2: Comparison of Benzyl Ether Cleavage Methods
MethodReagentsTypical ConditionsAdvantagesLimitationsReference
Catalytic HydrogenolysisH₂, Pd/CAtmospheric or elevated pressure, RT, in Ethanol or MethanolClean reaction, neutral conditions, easy workupIncompatible with other reducible groups (alkenes, alkynes, some heterocycles) organic-chemistry.orgatlanchimpharma.com
Lewis Acid CleavageBCl₃ or BBr₃Low temperature (-78 °C to RT) in DCMFast, effective for complex molecules, avoids reductionHarsh reagents, requires stoichiometric amounts, sensitive to moisture organic-chemistry.orgatlanchimpharma.com
Oxidative CleavageDDQAnhydrous DCM/H₂OOrthogonal to hydrogenolysis and acidic conditionsLess efficient for simple benzyl ethers; potential for over-oxidation nih.gov

The resulting primary alcohol, 1-(3-hydroxypropyl)-1H-pyrazol-4-amine, can be further derivatized through esterification, etherification, or conversion to other functional groups.

Functional Group Interconversions on the Propyl Spacer

Once the benzyl group is cleaved to reveal the primary alcohol, the three-carbon propyl spacer becomes a handle for a variety of functional group interconversions. These transformations allow for the fine-tuning of the molecule's physical and chemical properties.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting intermediate is susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., azides, cyanides, halides), enabling the introduction of diverse functionalities at the terminus of the propyl chain.

Nucleophilic Substitution: Direct conversion of the alcohol to an alkyl halide can be accomplished using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

Table 3: Functional Group Interconversions of the 3-Hydroxypropyl Side Chain
TransformationReagentsProduct Functional Group
Mild OxidationPCC, DMPAldehyde (-CHO)
Strong OxidationKMnO₄, Jones ReagentCarboxylic Acid (-COOH)
SulfonylationTsCl/Pyridine, MsCl/Et₃NTosylate (-OTs), Mesylate (-OMs)
HalogenationSOCl₂, PBr₃Alkyl Chloride (-Cl), Alkyl Bromide (-Br)

Regio- and Chemoselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—namely the N-1 and N-2 atoms of the pyrazole ring, the C5 carbon, and the exocyclic 4-amino group—makes the control of selectivity a critical aspect of its chemistry.

Chemoselectivity: The 4-amino group is generally the most nucleophilic site in the molecule and will preferentially react with electrophiles. beilstein-journals.org In reactions like acylation or alkylation, the reaction occurs on the exocyclic nitrogen rather than the ring nitrogens, which are less basic and part of an aromatic system. The N-1 position is already substituted, precluding its participation in many reactions.

Regioselectivity: In annulation reactions involving unsymmetrical bielectrophiles, the regiochemical outcome is determined by the relative reactivity of the two electrophilic centers and steric effects. For example, in the reaction with a β-ketoester, the more electrophilic ketone carbonyl typically reacts first with the amino group, followed by intramolecular cyclization involving the ester. The bulky 1-[3-(benzyloxy)propyl] substituent at the N-1 position can sterically hinder the approach to the C5 position, potentially influencing the orientation of the newly formed ring in certain cycloaddition reactions. beilstein-journals.org The electronic properties of substituents on the pyrazole ring are known to influence tautomeric equilibrium and reactivity, with electron-donating groups favoring the C3-tautomer in related systems. mdpi.com The amino group at C4 acts as a strong electron-donating group, increasing the nucleophilicity of the pyrazole ring, particularly at the C5 position, which facilitates its participation in cyclization reactions. beilstein-journals.org

Mechanistic Investigations of Chemical Reactions Involving 1 3 Benzyloxy Propyl 1h Pyrazol 4 Amine

Elucidation of Reaction Mechanisms and Transition State Structures

While specific transition state structures for reactions involving 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine have not been reported, the synthesis of the pyrazole (B372694) core and the introduction of substituents typically follow established mechanistic pathways. The formation of the substituted pyrazole ring itself can often be achieved through condensation reactions. For instance, a common route involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. The mechanism proceeds via initial nucleophilic attack by the hydrazine onto a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Derivatization of the pyrazol-4-amine moiety would likely involve standard amine chemistry. For example, acylation or alkylation reactions would proceed via nucleophilic attack of the amino group's lone pair on the electrophilic center of the reacting partner.

Another relevant reaction is the Ullmann coupling, which is used to form C-N bonds, particularly in the synthesis of complex N-aryl pyrazoles. mdpi.commdpi.com This reaction typically involves a copper catalyst and proceeds through an oxidative addition/reductive elimination cycle. Although not directly involving the amine group of the target molecule, it represents a key mechanistic class of reactions for building complex pyrazole-containing structures. mdpi.commdpi.com Computational studies on related pyrazole systems help in predicting the geometry of transition states, though specific experimental data for this compound is lacking.

Catalytic Effects and Reaction Optimization Studies

The synthesis and derivatization of pyrazoles are often optimized through the careful selection of catalysts, solvents, and other reaction conditions. For reactions analogous to the synthesis of the pyrazole core or its precursors, various catalysts have been shown to be effective.

For instance, in the synthesis of pyrazolo[3,4-b]pyridines from pyrazolone (B3327878) precursors, a screening of various catalysts demonstrated that the choice of catalyst and solvent system significantly impacts the reaction yield, with some combinations affording yields as high as 84%. researchgate.net In other contexts, such as the reduction of a nitro group to an amine on a pyrazole ring, palladium on alumina (B75360) (Pd/Al2O3) has been identified as a highly effective catalyst. afinitica.com Similarly, the halogenation and subsequent reduction of 4-nitropyrazole to 3-chloro-1H-pyrazol-4-amine have been optimized using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), which can provide higher selectivity compared to palladium on alumina. google.com

Optimization studies often involve screening a matrix of conditions, as shown in the table below, which is a generalized representation based on typical optimization studies for pyrazole synthesis. researchgate.net

Table 1: Representative Reaction Optimization Parameters for Pyrazole Synthesis
EntryCatalystSolventTemperature (°C)Yield (%)
1NoneEthanol (B145695)Reflux40
2PiperidineEthanolReflux65
3Acetic AcidEthanolReflux72
4Magnetic LDHWaterReflux84

This table is a generalized representation based on data for analogous pyrazolo[3,4-b]pyridine synthesis and does not represent data for the specific target compound. researchgate.net

For coupling reactions, such as the Ullmann condensation, optimization involves the choice of copper source, ligand, base, and solvent. Studies on related compounds have utilized systems like electrolytic copper with KOH and 1,10-phenanthroline (B135089) in DMF. mdpi.commdpi.com

Kinetic Analyses of Key Synthetic and Derivatization Steps

Specific kinetic data for the synthesis or derivatization of this compound are not available in the reviewed literature. However, kinetic analyses are crucial for understanding reaction mechanisms and optimizing processes. For example, in the synthesis of related heterocyclic compounds, monitoring reaction progress over time under various conditions (e.g., temperature, reactant concentrations) allows for the determination of reaction order, rate constants, and activation energy.

In a patented process for preparing 3-chloro-1H-pyrazol-4-amine hydrochloride, the reaction progress was monitored by tracking the hydrogen uptake rate during a reduction step. The reaction was considered complete when the hydrogen uptake ceased, which occurred after 2.5 hours under the specified conditions. google.com This type of monitoring is a practical application of kinetic principles to determine reaction endpoints and ensure high conversion rates. google.com Such analyses are vital for scaling up chemical syntheses from the laboratory to industrial production.

Influence of Solvent and Temperature on Reaction Outcomes

Solvent and temperature are critical parameters that can dramatically influence the yield, selectivity, and even the products of chemical reactions involving pyrazoles.

The choice of solvent can affect the solubility of reactants and catalysts, as well as stabilize transition states, thereby influencing the reaction rate. In some pyrazole syntheses, conventional solvents like acetonitrile, ethanol, and THF have been found to be ineffective, necessitating the use of alternatives like ionic liquids or dimethylformamide (DMF) to achieve high yields. afinitica.comnih.gov For example, in one multistep synthesis, switching from ethanol to DMF allowed for a higher substrate concentration and an improved yield for a bromide derivative of a pyrazole. afinitica.com

Temperature plays a pivotal role in overcoming the activation energy barriers of reactions. In many pyrazole syntheses, elevated temperatures are required to drive the reaction, particularly for dehydration steps that lead to the final aromatic ring. afinitica.com For instance, the synthesis of certain trifluoromethyl-substituted pyrazoles required temperatures as high as 230-265 °C to achieve full conversion. afinitica.com Temperature can also be used to control the reaction outcome. In a notable example of temperature-controlled divergent synthesis, the same set of starting materials yielded a 1-tosyl-1H-pyrazole at 95 °C, while leading to a different pyrazole product at 120 °C. nih.gov

Table 2: Illustrative Effect of Temperature on Reaction Yield for a Pyrazole Derivative Synthesis
Temperature (°C)Reaction Yield (%)Observations
10078.2Incomplete reaction
11086.5Optimal yield
12055.7Increased side products

This table is based on data for the synthesis of a different, complex pyrazole-containing molecule and serves to illustrate the general principle.

Theoretical and Computational Studies on 1 3 Benzyloxy Propyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine at the electronic level. These calculations provide a basis for assessing its stability and predicting its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, commonly employing Becke's three-parameter Lee-Yang-Parr (B3LYP) functional with a basis set such as 6-311++G(d,p), are used to determine its optimized ground state geometry. nih.govals-journal.com This process minimizes the molecule's energy to find its most stable three-dimensional conformation.

The optimized structure provides key geometrical parameters like bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's stability and steric interactions. For instance, the planarity of the pyrazole (B372694) ring and the orientation of the benzyloxypropyl side chain are determined. researchgate.net The total energy calculated for the optimized structure is a direct indicator of its thermodynamic stability. No imaginary frequencies in the subsequent vibrational analysis confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. jcsp.org.pk

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP

Parameter Bond/Angle Calculated Value
Bond Length N1-N2 (pyrazole) 1.35 Å
C4-N(amine) 1.38 Å
C(propyl)-O(ether) 1.43 Å
O(ether)-C(benzyl) 1.44 Å
Bond Angle C5-N1-N2 (pyrazole) 112°
N1-C5-C4 (pyrazole) 105°

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. multidisciplinaryjournals.comresearchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govejosat.com.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the pyrazole and benzene (B151609) rings. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Value (eV)
EHOMO -5.85
ELUMO -0.95
Energy Gap (ΔE) 4.90
Ionization Potential (I) 5.85
Electron Affinity (A) 0.95
Electronegativity (χ) 3.40
Chemical Hardness (η) 2.45

Note: These values are hypothetical, based on typical DFT results for pyrazole derivatives, and serve to illustrate the concepts.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govchemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. mdpi.com

In an MEP map, different colors represent different potential values:

Red and Yellow: Regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen. nih.govmdpi.com

Blue: Regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the N-H protons of the amino group). nih.gov

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrazole ring, the amino group's nitrogen, and the ether oxygen. The most positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their acidity and potential to act as hydrogen bond donors. nih.govmdpi.com

Conformational Landscape and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis is performed to identify the stable conformers and the energy barriers between them. This can be done by systematically rotating the single bonds in the propyl chain and the benzyloxy group and calculating the energy at each step to map the potential energy surface. researchgate.net

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms under classical mechanics, MD can explore the conformational space available to the molecule at a given temperature, revealing how it might flex and change shape in different environments (e.g., in a solvent or interacting with a biological target). nih.gov This provides a more realistic picture of the molecule's behavior than static, ground-state calculations alone.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental spectra to aid in signal assignment. als-journal.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. jcsp.org.pk These frequencies correspond to the various vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (around 0.96) for better agreement. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. jcsp.org.pkresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results are presented as absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. These transitions often involve promotions of electrons from HOMO to LUMO or other nearby orbitals. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Calculated Parameter (Illustrative) Corresponding Experimental Region
¹H NMR δ = 7.3-7.4 ppm (Aromatic-H) ~7.3 ppm
δ = 2.8 ppm (N-H2) ~2.7-3.0 ppm
¹³C NMR δ = 140-150 ppm (Pyrazole C) ~145 ppm
δ = 127-129 ppm (Aromatic C) ~128 ppm
FT-IR ν = 3350 cm⁻¹ (N-H stretch) 3300-3400 cm⁻¹
ν = 1100 cm⁻¹ (C-O stretch) 1080-1150 cm⁻¹

Note: This table provides hypothetical data to demonstrate the application of computational spectroscopy. Actual values would require specific calculations for the molecule.

In Silico Studies of Molecular Interactions in Chemical Systems

In silico methodologies are powerful tools in modern chemistry, offering insights into molecular interactions that govern chemical and biological processes. For a molecule like this compound, computational studies can predict its binding affinities, reactivity, and physicochemical properties, thereby guiding further experimental research. These studies typically involve molecular docking to predict binding modes and affinities with target proteins or materials, and Quantitative Structure-Reactivity/Property Relationship (QSPR) models to forecast chemical behavior based on molecular structure.

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to understand the interaction between a ligand and a protein's active site, but it is equally valuable for elucidating interactions with catalyst active sites or the surfaces of various materials.

For this compound, docking studies could be employed to investigate its potential as a catalyst inhibitor or a functional molecule for material science applications. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a bidentate ligand, coordinating to metal centers in catalysts. The amine group at the 4-position and the oxygen atom in the benzyloxypropyl side chain can also participate in hydrogen bonding, further stabilizing the interaction.

In the context of catalysis, docking simulations could predict the binding affinity and orientation of this compound within the active site of a metallic catalyst. This would provide insights into its potential to either inhibit or modulate the catalyst's activity. For instance, studies on other pyrazole derivatives have demonstrated their ability to interact with various protein targets, and similar principles would apply to interactions with catalysts. nih.gov

The following table illustrates typical data obtained from docking studies of pyrazole derivatives with protein active sites, which can be conceptually extended to catalyst interactions. The binding energy is a measure of the affinity between the ligand and the target, with more negative values indicating stronger binding.

Pyrazole DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Ferrocenyl-substituted pyrazoleBacterial DNA gyrase-9.6Alanine-588
Pyrazoline-conjugated pyrrole (B145914) derivativeVEGFR-2-9.5(Not specified)
Pyrazole-benzimidazolone hybridHPPD(Not specified)GLN 307, ASN 423, PHE 392

This table is illustrative and based on findings for other pyrazole derivatives. nih.govbiointerfaceresearch.comnih.gov Specific values for this compound would require dedicated computational studies.

Quantitative Structure-Reactivity/Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a compound with its reactivity or physical properties. These models are built by finding a statistically significant relationship between calculated molecular descriptors and experimentally determined properties.

For this compound, QSPR models could be developed to predict a wide range of its chemical behaviors without the need for extensive laboratory experiments. These could include properties like solubility, boiling point, and reactivity in specific chemical reactions. The development of a QSPR model involves calculating a variety of molecular descriptors for a series of related compounds, including topological, electronic, and steric parameters.

Several QSAR (the biological equivalent of QSPR) studies on pyrazole derivatives have been successful in predicting their biological activities. ej-chem.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov For instance, a QSAR study on pyrazolone (B3327878) derivatives identified correlations between their molecular descriptors and antimicrobial activity. ej-chem.org Another study on diaryl substituted pyrazoles as CCR2 inhibitors utilized various linear and nonlinear methods to establish predictive models. researchgate.net These studies highlight the applicability of such models to the pyrazole scaffold.

A hypothetical QSPR model for predicting the reactivity of pyrazole derivatives might include the following descriptors:

DescriptorTypeDescriptionPotential Influence on Reactivity
Highest Occupied Molecular Orbital (HOMO) EnergyElectronicEnergy of the highest energy electrons.Relates to the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) EnergyElectronicEnergy of the lowest energy empty orbital.Relates to the ability to accept electrons (electrophilicity).
Dipole MomentElectronicA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Surface AreaStericThe total surface area of the molecule.Affects how the molecule interacts with its environment.
LogPHydrophobicityThe logarithm of the partition coefficient between octanol (B41247) and water.Relates to the molecule's solubility in different solvents.

This table presents examples of descriptors that could be used in a QSPR study of pyrazole derivatives. electrochemsci.org The specific descriptors and their coefficients in a predictive model would need to be determined through statistical analysis of a relevant dataset.

By applying such computational approaches, a deeper understanding of the chemical and physical properties of this compound can be achieved, paving the way for its potential application in various fields of chemical science.

Applications of 1 3 Benzyloxy Propyl 1h Pyrazol 4 Amine As a Synthetic Intermediate and Chemical Building Block

Strategic Precursor in the Construction of Complex Organic Molecules

The 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine scaffold serves as a strategic precursor for élaborating more complex molecular architectures, particularly those of interest in medicinal chemistry. The 4-amino group on the pyrazole (B372694) ring is a key functional handle that allows for a variety of chemical transformations.

Researchers have demonstrated that aminopyrazoles are crucial intermediates. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to attach various side chains, which is a common strategy in drug discovery to modulate a compound's pharmacological profile. The benzyloxypropyl group at the N1 position offers several advantages: it enhances lipophilicity, which can be crucial for biological activity, and the benzyl (B1604629) ether provides a stable protecting group for the propyl alcohol functionality, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization.

The versatility of the aminopyrazole scaffold is highlighted in the synthesis of potent kinase inhibitors. While not specifying the exact benzyloxypropyl substituent, studies show that N-substituted aminopyrazoles are foundational to building complex inhibitors targeting enzymes like Fms-like receptor tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. The general synthetic approach often involves coupling the aminopyrazole core with other heterocyclic systems.

Table 1: Representative Transformations of the Aminopyrazole Core

Starting Material Class Reagent/Condition Product Class Application Example
N-substituted 4-aminopyrazole Carboxylic Acid, Coupling Agent N-(Pyrazol-4-yl)amide Synthesis of enzyme inhibitors
N-substituted 4-aminopyrazole Aldehyde/Ketone, Reductive Amination N-alkyl-N-(pyrazol-4-yl)amine Introduction of diverse substituents
N-substituted 4-aminopyrazole Sulfonyl Chloride, Base N-(Pyrazol-4-yl)sulfonamide Development of anti-inflammatory agents

This table illustrates common reactions performed on the 4-amino group of the pyrazole ring, indicative of the synthetic potential of this compound.

Scaffold for the Development of Novel Heterocyclic Systems

The aminopyrazole structure is a cornerstone for constructing fused heterocyclic systems. The arrangement of the amino group and the ring nitrogen atoms in this compound allows it to act as a dinucleophile in cyclocondensation reactions, leading to the formation of bicyclic and polycyclic frameworks.

A primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and are prevalent in kinase inhibitor scaffolds. The synthesis typically involves the reaction of a 4-aminopyrazole derivative with a three-carbon electrophilic partner. Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can yield pyrazolo[3,4-b]pyridines. nih.gov The specific N1-substituent, in this case, the benzyloxypropyl group, can influence the solubility, crystal packing, and biological interactions of the resulting fused system.

Research into the synthesis of such fused systems demonstrates the reliability of this approach. For example, the condensation of 5-aminopyrazoles with α,β-unsaturated ketones is a known method for preparing pyrazolo[3,4-b]pyridines. nih.gov The versatility of the aminopyrazole core allows for the generation of diverse libraries of novel heterocyclic compounds for screening in drug discovery and materials science.

Table 2: Examples of Fused Heterocyclic Systems from Aminopyrazole Precursors

Aminopyrazole Reactant Co-reactant Resulting Fused System Significance
4-Amino-1H-pyrazole-3-carboxamide Formamide Pyrazolo[3,4-d]pyrimidin-4-amine Core of many kinase inhibitors
4-Aminopyrazole 1,3-Diketone Pyrazolo[3,4-b]pyridine Biologically active scaffolds
5-Aminopyrazole N-(2,2-dichloro-1-cyanovinyl)-amides Pyrazolo[1,5-a] nih.govgoogleapis.comchemsrc.comtriazine Purine (B94841) bioisosteres with anticancer potential google.com

This table provides examples of how the aminopyrazole scaffold is used to build complex, fused heterocyclic rings.

Intermediate for Functional Material Science Research

Beyond pharmaceuticals, pyrazole derivatives are finding increasing use in materials science. The electron-rich nature of the pyrazole ring and its ability to coordinate with metal ions make it an attractive component for functional materials such as dyes, sensors, and organic electronics.

While direct research on this compound in this context is limited, related structures have shown promise. For instance, pyrazole-containing compounds have been incorporated into highly conjugated polyaromatic systems for potential use in photovoltaic devices. In one study, a complex molecule incorporating a 1,3-diphenyl-1H-pyrazol-4-yl moiety was synthesized as part of a triarylamine structure, a common building block for hole-transporting materials in organic electronics.

The 4-amino group of this compound could be readily converted into other functional groups, such as an azido (B1232118) or iodo group, via diazotization. These transformations would enable its incorporation into larger polymeric or macromolecular structures through click chemistry or cross-coupling reactions, respectively. The benzyloxypropyl side chain could also be tailored to influence the material's processing properties or intermolecular interactions.

Utilization in Chemo-selective and Stereoselective Transformations

The aminopyrazole scaffold, while not inherently chiral, is frequently used as a directing group or ligand in asymmetric synthesis. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, positioning a catalyst to effect a transformation on a nearby substrate with high selectivity.

Although there are no specific reports on the use of this compound in chemo- or stereoselective transformations, N-substituted pyrazoles are widely recognized for their role as directing groups in transition-metal-catalyzed C-H activation reactions. This application allows for the functionalization of otherwise unreactive C-H bonds in a highly regioselective manner. The pyrazole ring coordinates to the metal catalyst (e.g., palladium, rhodium), bringing it into proximity with a specific C-H bond on the substrate, which is then cleaved and functionalized.

The 4-amino group offers a site for attaching a chiral auxiliary. Subsequent reactions directed by this chiral group could proceed stereoselectively, allowing for the synthesis of enantiomerically enriched products. This strategy is a powerful tool in modern organic synthesis for producing complex, single-enantiomer drugs. The benzyloxypropyl side chain could be further modified post-transformation, adding to the compound's utility as a versatile building block in stereoselective synthesis.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 3 Benzyloxy Propyl 1h Pyrazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine. Through ¹H, ¹³C, and various 2D NMR experiments, a complete picture of the molecule's atomic connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals corresponding to the pyrazole (B372694) ring, the benzyloxypropyl side chain, and the amine group are expected. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm). The protons on the pyrazole ring are expected to show characteristic shifts, with H5 and H3 protons appearing as singlets. The methylene (B1212753) protons of the propyl chain would exhibit specific multiplicities and chemical shifts influenced by their proximity to the pyrazole nitrogen and the benzyloxy group. The NH₂ protons of the 4-amino group would likely appear as a broad singlet. researchgate.netnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbons of the pyrazole ring, the benzyloxy group, and the propyl chain. The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system. researchgate.netipb.pt For instance, substituted pyrazoles show signals for the pyrazole ring carbons in specific regions that help in their identification. mdpi.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide insights into the spatial proximity of different protons, aiding in conformational analysis. nih.gov For example, in related substituted pyrazoles, NOESY spectra have been used to confirm the spatial relationship between substituents. nih.gov

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrazole H-3~7.5Singlet
Pyrazole H-5~7.4Singlet
Benzyl Aromatic7.2-7.4Multiplet
Benzyl CH₂~4.5Singlet
N-CH₂ (propyl)~4.1Triplet
O-CH₂ (propyl)~3.5Triplet
Central CH₂ (propyl)~2.1Quintet
NH₂Broad Singlet
Carbon Expected Chemical Shift (δ, ppm)
Pyrazole C-4~110
Pyrazole C-3~126
Pyrazole C-5~138
Benzyl Aromatic127-138
Benzyl CH₂~70
N-CH₂ (propyl)~50
O-CH₂ (propyl)~68
Central CH₂ (propyl)~30

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole and benzene (B151609) rings are anticipated in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the benzyl ether would be observed around 1000-1100 cm⁻¹. d-nb.infonih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are often Raman active and can be used for identification. researchgate.net The symmetric stretching of the non-polar C-C bonds in the benzyl group would also give rise to distinct Raman signals.

Functional Group Expected IR Absorption (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=C, C=N Stretch (Ring)1400-1600
C-O-C Stretch (Ether)1000-1100
N-H Bend (Amine)1590-1650

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for pyrazoles involve cleavage of the N-N bond and loss of substituents. asianpubs.orgresearchgate.net The benzyloxypropyl side chain would likely undergo characteristic fragmentation, such as the loss of a benzyl radical or a benzyloxy group.

Fragment Ion Possible Structure / Loss
[M]⁺Molecular Ion
[M - C₇H₇]⁺Loss of benzyl radical
[M - C₇H₇O]⁺Loss of benzyloxy radical
[C₄H₅N₃]⁺Pyrazol-4-amine core
[C₇H₇]⁺Tropylium ion

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the exact three-dimensional arrangement of the atoms in the crystal lattice. This technique would confirm the connectivity of the atoms and provide insights into the conformation of the benzyloxypropyl side chain. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. mdpi.commdpi.comtandfonline.com Studies on similar pyrazole derivatives have provided detailed structural information, which serves as a basis for understanding the solid-state structure of the title compound. researchgate.netresearchgate.net

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensionsa, b, c, α, β, γ
Bond LengthsPrecise interatomic distances
Bond AnglesAngles between bonded atoms
Torsion AnglesConformational details
Hydrogen BondingIntermolecular interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyrazole and benzene rings. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted pyrazole ring. The electronic spectra of aminopyrazoles and other pyrazole derivatives typically show characteristic absorption bands in the UV region. nih.govspectrabase.commdpi.comresearchgate.net

Transition Expected λmax (nm)
π-π* (Pyrazole Ring)~220-250
π-π* (Benzene Ring)~260-280

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole precursor (e.g., 4-iodo-pyrazole derivatives) with a benzyloxypropylamine moiety under Ullmann-type conditions. For example, cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours have been used to achieve C–N bond formation . Optimization may include screening copper catalysts (e.g., CuI vs. CuBr), solvent polarity, and temperature to improve yields. Chromatographic purification (e.g., ethyl acetate/hexane gradients) is critical for isolating the product from by-products like unreacted starting materials .
Key Reaction Parameters
Catalyst: CuBr (0.05 equiv)
Base: Cs₂CO₃ (3.0 equiv)
Solvent: DMSO
Temperature: 35°C
Yield: ~17–25%

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Peaks for the benzyloxy group (δ ~7.3 ppm for aromatic protons, δ ~70–75 ppm for the OCH₂Ph carbon) and pyrazole protons (δ ~7.9–8.3 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store waste separately and dispose via certified chemical waste services .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity in pyrazole N-alkylation can be controlled using steric/electronic directing groups. For example, introducing electron-withdrawing substituents (e.g., nitro groups) at specific pyrazole positions can direct benzyloxypropylamine coupling to the desired N-site. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Loading : Increase CuBr to 0.1 equiv to accelerate coupling .
  • Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 6–12 hours while maintaining yields .
  • Workflow Automation : Use flow chemistry for continuous purification, minimizing manual handling losses .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : If X-ray diffraction data (e.g., SHELXL refinement) shows disorder in the benzyloxy group, employ:

  • Twinned Refinement : For crystals with non-merohedral twinning .

  • DFT Geometry Optimization : Compare computed bond lengths/angles with experimental data to validate the model .

    Crystallographic Parameters
    Space Group: P2₁/c
    R Factor: <0.05
    Data-to-Parameter Ratio: >15:1

Q. How can biological activity be rationally designed into analogs of this compound?

  • Methodological Answer :

  • SAR Studies : Modify the benzyloxy group (e.g., fluorination or methoxy substitution) to enhance lipophilicity or target binding. Test analogs for antimicrobial or anticancer activity using in vitro assays (e.g., MIC or IC₅₀) .
  • Molecular Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Q. What analytical methods detect and quantify degradation products?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., free pyrazole or benzyl alcohol derivatives) under accelerated stability conditions (40°C/75% RH) .
  • ²⁹Si NMR : Trace silanol by-products if silica gel chromatography is used .

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